molecular formula C9H9N3O5 B8787632 N-(2-methyl-4,6-dinitrophenyl)acetamide

N-(2-methyl-4,6-dinitrophenyl)acetamide

Cat. No.: B8787632
M. Wt: 239.18 g/mol
InChI Key: DEFXXVCWEHHUMC-UHFFFAOYSA-N
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Description

N-(2-Methyl-4,6-dinitrophenyl)acetamide is a nitroaromatic compound characterized by a phenyl ring substituted with two nitro groups (positions 4 and 6), a methyl group (position 2), and an acetamide moiety (position 1). These compounds are often utilized in industrial applications, such as dyes, pesticides, or pharmaceutical intermediates, due to their electronic and steric properties .

Properties

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-(2-methyl-4,6-dinitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-5-3-7(11(14)15)4-8(12(16)17)9(5)10-6(2)13/h3-4H,1-2H3,(H,10,13)

InChI Key

DEFXXVCWEHHUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(2-methyl-4,6-dinitrophenyl)acetamide with key analogs based on substituent patterns, physicochemical properties, and applications.

Structural and Crystallographic Comparisons

N-{2-[2-(2-Cyano-4,6-Dinitrophenyl)-Diazenyl]-5-(Diethylamino)Phenyl}Acetamide
  • Structure: Contains a cyano group (position 2'), diazenyl bridge, and diethylamino substituent.
  • Crystal System: Monoclinic, space group P21/c, with lattice parameters a = 5.0995 Å, b = 30.792 Å, c = 12.7211 Å, β = 93.569° .
  • Key Features: Intramolecular N–H···N hydrogen bonding stabilizes the planar arrangement of aromatic rings. Substituent disorder observed at ortho-nitro and cyano positions .
  • Contrast with Target Compound: The diazenyl and cyano groups enhance conjugation and rigidity, whereas the target compound lacks these features, likely resulting in reduced planarity.
N-[2-[(2-Bromo-4,6-Dinitrophenyl)Azo]-5-(Diethylamino)Phenyl]Acetamide (BDAP)
  • Structure: Bromo and nitro groups at positions 2',4',6', with azo and diethylamino substituents.
  • Applications : Used as a black disperse dye in textiles .
  • Toxicity : Classified under EU Regulation 1272/2008 with hazard code H413 (aquatic chronic toxicity) .
  • Contrast with Target Compound : The bromo and azo groups in BDAP increase molecular weight (MW = 425.41 g/mol) and environmental persistence compared to the methyl-substituted target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C9H9N3O5 239.19 Methyl, nitro, acetamide Hypothesized: Pesticides
BDAP (CAS 52697-38-8) C17H17BrN6O6 425.41 Bromo, nitro, azo, diethylamino Textile dye
Disperse Blue 291 (CAS 83929-84-4) C21H20BrN7O6 546.33 Bromo, nitro, azo, methoxy Disperse dye for synthetics
2-Chloro-N-(2,6-diethylphenyl)acetamide C12H16ClNO 225.72 Chloro, ethyl Herbicide (pretilachlor)

Key Observations :

  • Electron-Withdrawing Groups : Nitro and bromo substituents increase stability and dye affinity but raise environmental concerns (e.g., H410 for aquatic toxicity) .

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